Cas no 2034332-43-7 (1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione)

1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione is a specialized heterocyclic compound featuring a piperidine core linked to a phenyl-substituted imidazolidine-2,4-dione moiety via a sulfonyl bridge. The 5-chlorothiophen-2-yl group enhances its reactivity and potential for further functionalization. This structure suggests utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators due to its sulfonamide and hydantoin functionalities. Its well-defined molecular architecture offers precise steric and electronic properties, making it suitable for targeted synthetic applications. The compound’s stability and solubility profile further support its use in research and pharmaceutical development.
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione structure
2034332-43-7 structure
商品名:1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
CAS番号:2034332-43-7
MF:C18H18ClN3O4S2
メガワット:439.936220645905
CID:5550446
PubChem ID:91819532

1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 2034332-43-7
    • 1-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
    • 1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
    • F6529-2697
    • AKOS025328652
    • 1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione
    • インチ: 1S/C18H18ClN3O4S2/c19-15-6-7-17(27-15)28(25,26)20-10-8-13(9-11-20)21-12-16(23)22(18(21)24)14-4-2-1-3-5-14/h1-7,13H,8-12H2
    • InChIKey: LPQLOBDGZJTBBZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(S1)S(N1CCC(CC1)N1C(N(C2C=CC=CC=2)C(C1)=O)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 439.0427261g/mol
  • どういたいしつりょう: 439.0427261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 715
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6529-2697-4mg
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034332-43-7
4mg
$99.0 2023-09-08
Life Chemicals
F6529-2697-5μmol
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034332-43-7
5μmol
$94.5 2023-09-08
Life Chemicals
F6529-2697-100mg
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034332-43-7
100mg
$372.0 2023-09-08
Life Chemicals
F6529-2697-20mg
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034332-43-7
20mg
$148.5 2023-09-08
Life Chemicals
F6529-2697-25mg
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034332-43-7
25mg
$163.5 2023-09-08
Life Chemicals
F6529-2697-50mg
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034332-43-7
50mg
$240.0 2023-09-08
Life Chemicals
F6529-2697-5mg
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034332-43-7
5mg
$103.5 2023-09-08
Life Chemicals
F6529-2697-75mg
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034332-43-7
75mg
$312.0 2023-09-08
Life Chemicals
F6529-2697-20μmol
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034332-43-7
20μmol
$118.5 2023-09-08
Life Chemicals
F6529-2697-10mg
1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034332-43-7
10mg
$118.5 2023-09-08

1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione 関連文献

1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dioneに関する追加情報

1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione: A Comprehensive Overview

The compound with CAS No. 2034332-43-7, known as 1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of imidazolidine diones, which are well-known for their versatility in drug design and development. The molecule's structure incorporates a piperidine ring substituted with a sulfonyl group attached to a 5-chlorothiophene moiety and a phenyl group fused to the imidazolidine dione core. This unique combination of functional groups makes it a promising candidate for various therapeutic applications.

Recent studies have highlighted the importance of imidazolidine diones in medicinal chemistry due to their ability to act as scaffolds for bioisosteric replacements and their potential to modulate enzyme activities. The presence of the sulfonyl group in this compound further enhances its pharmacokinetic properties, such as solubility and bioavailability. The 5-chlorothiophene moiety introduces additional electronic and steric effects, which can influence the molecule's interaction with biological targets. These features collectively make this compound a valuable tool in the design of novel therapeutic agents.

The synthesis of 1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the imidazolidine dione core, followed by the introduction of the piperidine ring and subsequent functionalization with the sulfonyl and phenyl groups. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, ensuring high yields and purity.

From a pharmacological perspective, this compound has shown remarkable activity in preclinical models. Studies have demonstrated its potential as an inhibitor of key enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies. Additionally, its ability to modulate ion channels has opened avenues for its application in neurodegenerative diseases. Recent research has also explored its role as a radiosensitizer in cancer therapy, highlighting its multi-faceted therapeutic potential.

The structural uniqueness of 1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yli}midazolidine dione lies in its ability to combine different pharmacophores within a single molecule. This feature not only enhances its binding affinity to target proteins but also allows for fine-tuning of its pharmacokinetic properties. Computational studies using molecular docking and dynamics simulations have provided insights into its binding modes and interactions with biological targets, further underscoring its potential as a lead compound in drug discovery.

In conclusion, 1-{1-[ (5-chlorothiophen - 2 - yl ) sulfonyl ] piperidin - 4 - yl } - 3 - phenylimidazolidine - 2 , 4 - dione represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with promising preclinical data, positions it as a strong candidate for future therapeutic development. As research continues to uncover its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs across various therapeutic areas.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd